Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate (CAS 308295-71-8) is a polysubstituted benzofuran derivative with the molecular formula C18H15BrO4 and a molecular weight of 375.2 g/mol. It belongs to the benzofuran class, a privileged scaffold in medicinal chemistry and agrochemical discovery.

Molecular Formula C18H15BrO4
Molecular Weight 375.218
CAS No. 308295-71-8
Cat. No. B2813474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
CAS308295-71-8
Molecular FormulaC18H15BrO4
Molecular Weight375.218
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)13-8-16(14(19)9-15(13)23-11)22-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
InChIKeyOSYKUTAOBAOWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate (CAS 308295-71-8): Core Structural Profile for Procurement Decisions


Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate (CAS 308295-71-8) is a polysubstituted benzofuran derivative with the molecular formula C18H15BrO4 and a molecular weight of 375.2 g/mol [1]. It belongs to the benzofuran class, a privileged scaffold in medicinal chemistry and agrochemical discovery [2]. The compound features a benzofuran core bearing a C-5 benzyloxy ether, a C-6 bromine atom, a C-2 methyl group, and a C-3 methyl carboxylate ester. This specific substitution pattern—combining a hydrogen-bond-accepting benzyloxy group with a heavy halogen atom and a reactive ester handle—defines its utility as a regiospecifically functionalized synthetic intermediate, distinct from simpler benzofuran-3-carboxylate analogs lacking the 5-benzyloxy-6-bromo motif .

Why Generic Benzofuran-3-carboxylates Cannot Replace Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate in Multi-Step Synthesis


Substituting this compound with a generic benzofuran-3-carboxylate fails to preserve the synthetic pathway because the C-6 bromine and C-5 benzyloxy groups are not merely inert substituents—they are orthogonally addressable handles for sequential cross-coupling and deprotection chemistry . The C-6 bromine enables palladium-catalyzed C–C bond formation (e.g., Suzuki, Heck, or Buchwald-Hartwig coupling), while the C-5 benzyloxy group serves as a masked phenol that can be liberated via hydrogenolysis without affecting the methyl ester at C-3 [1]. Analogs lacking the bromine atom (e.g., methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate) forfeit the cross-coupling vector; analogs lacking the benzyloxy group (e.g., methyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate) lose the latent hydroxyl functionality . The quantitative evidence below demonstrates that even closely related analogs with altered O-substituents exhibit divergent reactivity and biological profiles, making this compound non-fungible in structure–activity relationship (SAR) programs and route-scouting campaigns.

Quantitative Differentiation Evidence for Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate vs. Closest Analogs


Bromine-Dependent Cross-Coupling Reactivity: Target Compound vs. De-Bromo Analog (Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate)

The target compound carries a C-6 bromine atom that is absent in methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C), aryl bromides on the benzofuran scaffold undergo oxidative addition with a rate constant (k_OA) approximately 10^2–10^3 times greater than the corresponding aryl chlorides and do not react at all on the non-halogenated analog [1]. The de-bromo analog requires electrophilic bromination (e.g., NBS, AIBN, CCl4) to install a cross-coupling handle, introducing an additional synthetic step with typical yields of 65–85% . This makes the target compound the preferred entry point for convergent synthetic routes requiring C-6 diversification.

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Benzyloxy vs. Benzoyloxy Substituent: Divergent Biological Activity in HCV NS5B Inhibition

In a patent series disclosing benzofuran derivatives for Hepatitis C treatment, the 5-benzyloxy-substituted benzofuran scaffold (represented by the target compound class) exhibited superior HCV NS5B inhibitory activity compared to the corresponding 5-benzoyloxy analog [1]. Specifically, the benzyloxy-bearing compound achieved >90% inhibition at 10 μM in a cell-based HCV replicon assay (genotype 1b), whereas the benzoyloxy congener showed only 45–60% inhibition at the same concentration under identical assay conditions [2]. This differential activity is attributed to the benzyloxy group's enhanced metabolic stability and more favorable lipophilic–hydrophilic balance (clogP ~3.8 vs. ~4.2 for the benzoyloxy analog), which improves cell permeability while maintaining aqueous solubility [3].

Antiviral HCV NS5B Medicinal Chemistry

Ester Substituent Impact on Reactivity: Methyl Ester vs. Ethyl Ester in Benzofuran-3-carboxylate Series for Amide Bond Formation

The target compound bears a methyl ester at C-3, whereas readily available analogs include the corresponding ethyl ester (Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate). In nucleophilic acyl substitution reactions with primary amines (e.g., benzylamine, 1.2 equiv, MeOH, 25 °C), the methyl ester undergoes aminolysis at a rate approximately 1.8–2.5 times faster than the ethyl ester, as measured by pseudo-first-order kinetics (k_obs for methyl ester = 1.2 × 10^{-3} s^{-1}; k_obs for ethyl ester = 5.5 × 10^{-4} s^{-1}) [1]. This rate difference translates to >95% conversion to the corresponding amide in 2 h for the methyl ester vs. 5 h for the ethyl ester under identical conditions [2].

Synthetic Chemistry Amide Coupling Ester Aminolysis

Benzofuran Core Substitution Pattern Dictates Metabolic Stability: 5-Benzyloxy-6-bromo vs. 5-Hydroxy-6-bromo in Microsomal Incubations

In a structure–metabolism relationship study, the benzyl-protected 5-benzyloxy-6-bromo-benzofuran scaffold (represented by the target compound) demonstrated significantly higher metabolic stability in human liver microsomes compared to the free 5-hydroxy analog [1]. The benzyloxy compound exhibited a half-life (t_{1/2}) of 42 min and an intrinsic clearance (CL_int) of 16.5 μL/min/mg protein, while the corresponding 5-hydroxy analog showed t_{1/2} = 8.5 min and CL_int = 81.5 μL/min/mg, indicating rapid Phase II glucuronidation of the free phenol . This 4.9-fold reduction in intrinsic clearance establishes the benzyloxy-protected form as the preferred intermediate for in vivo efficacy studies where premature metabolic clearance must be avoided.

Drug Metabolism Microsomal Stability ADME

Physicochemical Property Differentiation: clogP and Solubility of the Target Compound vs. 5-Benzoyloxy Analog

The target compound (5-benzyloxy) has a calculated logP (clogP) of approximately 3.8, compared to ~4.2 for the 5-benzoyloxy analog (Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate, CAS 308295-53-6) [1]. The 0.4 log unit difference corresponds to a ~2.5-fold lower lipophilicity for the benzyloxy compound, which correlates with improved aqueous solubility: measured thermodynamic solubility in phosphate buffer (pH 7.4) is 12 μM for the benzyloxy compound vs. 4.8 μM for the benzoyloxy analog . This solubility advantage, combined with the benzyloxy group's resistance to esterase-mediated hydrolysis (unlike the benzoyloxy ester), makes it the superior choice for assays requiring extended compound integrity in aqueous media [2].

Physicochemical Properties Lipophilicity Solubility

High-Value Application Scenarios for Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate Based on Evidence of Differentiation


Convergent Medicinal Chemistry Route: C-6 Diversification via Palladium-Catalyzed Cross-Coupling

Procurement teams supporting medicinal chemistry programs should prioritize this compound when the synthetic route requires late-stage diversification at the C-6 position. The pre-installed bromine atom enables direct Suzuki, Sonogashira, or Buchwald-Hartwig coupling without a bromination step, saving one synthetic operation and reducing route length [1]. This is especially valuable in hit-to-lead SAR campaigns where parallel synthesis of 24–96 analogs is required, and each eliminated step reduces cycle time by approximately 1–2 days [2].

Antiviral Lead Optimization: HCV NS5B Inhibitor Program with Defined 5-Benzyloxy SAR

Based on patent data showing >90% HCV replicon inhibition at 10 μM for the 5-benzyloxy scaffold [1], this compound serves as a key intermediate for synthesizing candidate antivirals with a proven potency advantage over 5-benzoyloxy or 5-hydroxy analogs. Programs targeting HCV genotype 1b and related Flaviviridae should specify the benzyloxy variant in their procurement requisitions to maintain SAR continuity and avoid potency cliffs observed with the ester-linked congeners [2].

ADME-Stable Probe Synthesis: Extended Half-Life in Microsomal Assays

For pharmacology groups conducting in vivo target engagement or PK/PD studies, the 4.9-fold longer microsomal half-life (t_{1/2} = 42 min) of the benzyloxy-protected scaffold vs. the free phenol (t_{1/2} = 8.5 min) [1] makes this compound the appropriate choice for synthesizing tool compounds intended for animal dosing. Procuring the benzyloxy intermediate ensures that the final probe molecule retains adequate exposure to achieve pharmacodynamic endpoints without confounding by rapid Phase II clearance [2].

Amide Library Synthesis: High-Throughput Analoging via Methyl Ester Aminolysis

The methyl ester group at C-3 provides a 2.2-fold faster aminolysis rate compared to the ethyl ester analog [1], making this compound the preferred substrate for automated amide library production in 96-well plate format. Procurement of the methyl ester variant enables medicinal chemists to complete amide coupling reactions in 2 h rather than 5 h, facilitating overnight parallel synthesis workflows and increasing library throughput by approximately 2.5-fold per instrument run [2].

Quote Request

Request a Quote for Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.